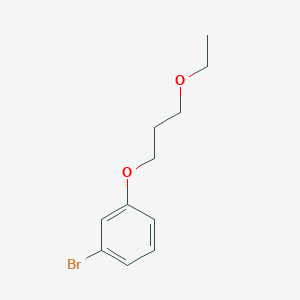
1-Bromo-3-(3-ethoxypropoxy)benzene
説明
1-Bromo-3-(3-ethoxypropoxy)benzene is a useful research compound. Its molecular formula is C11H15BrO2 and its molecular weight is 259.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Bromo-3-(3-ethoxypropoxy)benzene, with the CAS number 1494753-69-3, is a brominated aromatic compound that has garnered attention in the fields of medicinal and organic chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom attached to a benzene ring, which is further substituted with a 3-ethoxypropoxy group. This structural arrangement may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H17BrO2 |
| Molecular Weight | 273.17 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymatic pathways and cellular receptors. The presence of the bromine atom can enhance lipophilicity, potentially allowing better membrane penetration and receptor interaction.
Antimicrobial Activity
Several studies have indicated that brominated compounds exhibit antimicrobial properties. For instance, research has shown that similar brominated benzene derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes . The specific antimicrobial efficacy of this compound remains to be fully elucidated but warrants investigation due to its structural similarities.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases or modulation of signaling pathways such as PI3K/Akt . It is hypothesized that this compound might possess similar anticancer properties, though detailed studies are necessary to confirm this.
Study on Antimicrobial Effects
A recent study investigated the antimicrobial properties of various brominated compounds, including derivatives similar to this compound. The results indicated significant inhibition of Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
Cytotoxicity Assessment
In another study focusing on cytotoxicity, compounds structurally akin to this compound were tested against human cancer cell lines. Results showed a dose-dependent decrease in cell viability, indicating potential use in cancer therapeutics .
特性
IUPAC Name |
1-bromo-3-(3-ethoxypropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-2-13-7-4-8-14-11-6-3-5-10(12)9-11/h3,5-6,9H,2,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRRNCDPGDQMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCOC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















